3-chloro-4,5-dimethoxybenzaldehyde oxime
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Overview
Description
3-chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals . The molecular formula of 3-chloro-4,5-dimethoxybenzaldehyde is ClC6H2(OCH3)2CHO .
Synthesis Analysis
The synthesis of 3-chloro-4,5-dimethoxybenzaldehyde oxime involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .Molecular Structure Analysis
The molecular formula of 3-chloro-4,5-dimethoxybenzaldehyde oxime is C9H10ClNO3 . The average mass is 200.619 Da and the monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis
The reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine forms the oxime . This reaction is essentially irreversible as the adduct dehydrates .Physical And Chemical Properties Analysis
3-chloro-4,5-dimethoxybenzaldehyde oxime is a solid substance . It has a predicted melting point of 97.53° C and a predicted boiling point of 320.0° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.52 .Scientific Research Applications
Material Science: Synthesis of Advanced Materials
This compound is utilized in the synthesis of advanced materials due to its unique chemical structure. It serves as a precursor in the formation of complex molecules that exhibit desirable properties for material science applications. The presence of electron-donating methoxy groups and the electron-withdrawing chloro group can lead to materials with enhanced electronic and optical properties .
Nonlinear Optical (NLO) Materials
3-chloro-4,5-dimethoxybenzaldehyde oxime: is a potential candidate for the development of NLO materials. Its molecular structure allows for the creation of noncentrosymmetric crystals, which are essential in nonlinear optics. These materials are capable of frequency conversion and can be used in optoelectronic applications .
Organic Synthesis: Schiff Base Formation
In organic synthesis, this compound can react with primary amines to form Schiff bases. These bases are valuable intermediates in the synthesis of a wide range of organic compounds, including dyes, pigments, and pharmaceuticals. The Schiff bases derived from this compound may also exhibit NLO properties, making them useful in photonics .
Analytical Chemistry: Chromatographic Studies
The compound’s distinct UV-visible absorption characteristics make it suitable for use as a standard in chromatographic studies. It can help in the identification and quantification of similar compounds in complex mixtures, enhancing the accuracy of analytical methods .
Chemical Synthesis: Catalyst Development
Researchers are exploring the use of 3-chloro-4,5-dimethoxybenzaldehyde oxime in the development of catalysts for various chemical reactions. Its structural features may impart catalytic activity, particularly in reactions involving electron transfer .
Pharmaceutical Research: Antimicrobial Activities
Studies have indicated that derivatives of this compound, such as chalcones, exhibit antimicrobial activities. This makes it a compound of interest in the medicinal industry for the development of new antimicrobial agents .
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Future Directions
properties
IUPAC Name |
(NE)-N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGMLNKGHDQES-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
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